Zirconocene dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Catalyst

Bis(cyclopentadienyl)zirconium dichloride acts as a versatile catalyst in various organic synthesis reactions. Here are some specific examples:

- Stereoselective Glycosidation: This compound can be employed to form glycosidic bonds, which are essential linkages in carbohydrates. Its unique ability to control the stereochemistry of the reaction allows for the selective formation of specific glycosidic isomers.

- Catalyzed Transamidation: Bis(cyclopentadienyl)zirconium dichloride can catalyze the transfer of an amine group from one molecule to another, known as transamidation. This reaction is particularly useful for introducing diverse amine functionalities into organic molecules.

- Negishi Reagent Precursor: This compound serves as a precursor to the Negishi reagent, a powerful tool in carbon-carbon bond formation reactions. The Negishi reagent couples organozinc compounds with organic halides to create new carbon-carbon bonds.

- Green Amide Formation: Bis(cyclopentadienyl)zirconium dichloride can be used in catalytic amounts to promote the amidation of carboxylic acids and amines. This method offers an environmentally friendly alternative to traditional amidation methods that often require harsh conditions and activating agents.

These are just a few examples, and bis(cyclopentadienyl)zirconium dichloride continues to be explored for its potential in various other organic synthesis applications.

Research in Other Areas

Beyond its role in organic synthesis, bis(cyclopentadienyl)zirconium dichloride is also being investigated in other areas of scientific research:

- Polymerization Catalysis: This compound shows promise as a catalyst for the polymerization of various monomers, leading to the development of novel polymeric materials.

- Material Science Applications: Research is ongoing to explore the potential of bis(cyclopentadienyl)zirconium dichloride in the development of new materials with unique properties, such as ceramics and thin films.

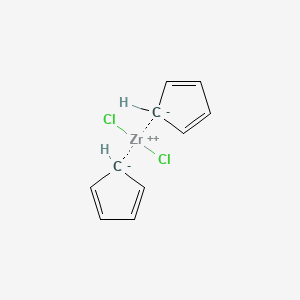

Zirconocene dichloride, also known as bis(cyclopentadienyl)zirconium dichloride, is an organometallic compound with the chemical formula . It appears as white to off-white crystalline solids and has a molecular weight of approximately 292.32 g/mol. This compound is characterized by its unique structure, where two cyclopentadienyl ligands are coordinated to a zirconium center, which is further bonded to two chlorine atoms. Zirconocene dichloride is sensitive to air and moisture, leading to its instability under ambient conditions, and it decomposes in water .

Key Reactions Include:- Ligand Exchange: Reaction with alkyl lithium or Grignard reagents to generate zirconocene equivalents.

- Alkene Polymerization: Catalytic polymerization of alkenes through coordination and insertion mechanisms.

- Cross-Coupling Reactions: Involvement in cross-coupling reactions with alkenyl zirconium compounds .

Zirconocene dichloride can be synthesized through several methods:

- Direct Synthesis: Reacting zirconium tetrachloride with cyclopentadiene in a controlled environment.

- Grignard Reaction: Utilizing Grignard reagents to form alkyl-substituted derivatives that can be converted back to zirconocene dichloride.

- Alkylation Reactions: Involving the reaction of zirconocene dichloride with various alkyl halides or organometallic reagents under inert conditions .

Zirconocene dichloride is widely used in various fields due to its catalytic properties:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization and cross-coupling reactions.

- Material Science: Employed in the development of advanced materials due to its ability to facilitate C-C bond formation.

- Research: Used extensively in academic research for studying reaction mechanisms involving transition metal complexes .

Interaction studies involving zirconocene dichloride typically focus on its behavior in catalytic systems and ligand exchange dynamics. Research has shown that its interaction with organoaluminum compounds significantly influences its catalytic efficiency and selectivity in reactions with alkenes. The stability of these interactions under various solvent conditions has been a focal point of study .

Zirconocene dichloride belongs to a broader class of metallocenes and organometallic compounds. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hafnocene Dichloride | Bis(cyclopentadienyl)hafnium | Similar structure but with hafnium instead of zirconium |

| Titanocene Dichloride | Bis(cyclopentadienyl)titanium | Known for its use in polymerization reactions |

| Ferrocene | Bis(cyclopentadienyl)iron | A well-studied metallocene used in various applications |

| Vanadocene Dichloride | Bis(cyclopentadienyl)vanadium | Exhibits different reactivity patterns compared to zirconium |

Uniqueness of Zirconocene Dichloride

Zirconocene dichloride stands out due to its specific reactivity patterns and stability profile compared to other metallocenes. Its ability to facilitate complex organic transformations while maintaining structural integrity under certain conditions highlights its significance in both industrial and academic settings .

The discovery of zirconocene dichloride represented a significant milestone in organometallic chemistry. In 1954, Wilkinson and Birmingham first described zirconocene dihalides (Cp₂ZrX₂ where X=Cl or Br), establishing these compounds as some of the earliest examples of organozirconium chemistry. This breakthrough occurred during an intensive period of metallocene research following the landmark discovery of ferrocene by Fischer and Wilkinson in the early 1950s.

The significance of zirconocene dichloride extends beyond its historical importance. As a compound with the formula (C₅H₅)₂ZrCl₂ (often abbreviated as Cp₂ZrCl₂), it serves as a precursor to numerous important reagents in organic synthesis, including Schwartz's reagent ((C₅H₅)₂ZrHCl) and the Negishi reagent (Cp₂Zr(η²-butene)). These derivatives have dramatically expanded the synthetic toolkit available to chemists for constructing complex molecules.

During the 1980s, researchers including Negishi, Takahashi, and Buchwald substantially expanded the chemistry of Cp₂Zr-compounds, exploring their reactivity patterns and synthetic applications. This period established zirconocene dichloride as a cornerstone of organometallic chemistry. By the 1990s, Rosenthal had further advanced the field by synthesizing zirconocene reagents using bis(trimethylsilyl)acetylene as a stabilizing ligand, which broadened the range of possible transformations.

Theoretical Foundations of Metallocene Chemistry

Understanding zirconocene dichloride requires appreciation of the theoretical underpinnings of metallocene chemistry. According to the International Union of Pure and Applied Chemistry definition, a metallocene contains a transition metal and two cyclopentadienyl ligands coordinated in a sandwich structure. However, zirconocene dichloride differs from classic sandwich compounds like ferrocene in its molecular geometry.

Unlike ferrocene, which features parallel cyclopentadienyl rings, zirconocene dichloride adopts a bent "clam-shell" structure where the cyclopentadienyl rings are not parallel. The Cp(centroid)-Zr-Cp angle averages approximately 128°, with a Cl-Zr-Cl angle of 97.1°. This bent configuration is characteristic of Group 4 metallocenes and results from the d⁰ electronic configuration of the zirconium(IV) center and the presence of the two chloride ligands.

The electronic structure of metallocenes explains many of their properties and reactivities. A significant structural trend for the series MCp₂ involves the variation of the metal-carbon (M-C) bond lengths, which elongate as the valence electron count deviates from the stable 18-electron configuration. As shown in Table 1, ferrocene with its 18 valence electrons displays the shortest M-C bonds, while other metallocenes with different electron counts show progressively longer bonds.

Table 1: Variation of M-C Bond Lengths in Selected Metallocenes

| M(C₅H₅)₂ | M–C bond length (pm) | Valence electron count |

|---|---|---|

| Fe | 203.3 | 18 |

| Co | 209.6 | 19 |

| Cr | 215.1 | 16 |

| Ni | 218.5 | 20 |

| V | 226 | 15 |

Zirconocene dichloride contains 16 valence electrons (10 from the two Cp rings, 2 from each Cl ligand, and 4 from Zr), making it electron-deficient compared to the 18-electron ferrocene. This electron deficiency contributes significantly to its chemical reactivity and catalytic properties.

Research Evolution and Contemporary Focus Areas

Research on zirconocene dichloride has evolved substantially since its discovery, with applications expanding from fundamental organometallic chemistry to diverse fields including catalysis, materials science, and medical research. The compound's versatility continues to drive innovation across multiple scientific domains.

A transformative development occurred with the discovery that zirconocene dichloride, when activated with methylaluminoxane (MAO), forms a highly active catalyst for olefin polymerization. This breakthrough revolutionized polymer chemistry by enabling precise control over polymer structure, molecular weight distribution, and stereochemistry. Unlike traditional Ziegler-Natta catalysts, metallocene catalysts can produce polymers with narrow molecular weight distributions and controlled microstructures.

Contemporary research on zirconocene dichloride encompasses several major focus areas:

In catalysis, zirconocene dichloride serves as a catalyst precursor for various polymerization reactions, particularly in the production of high-performance polyolefins crucial to the plastics industry. Recent innovations include the development of mild methods for in situ preparation of zirconium hydride catalysts that do not require rigorous air or moisture exclusion.

Organometallic synthesis represents another significant application, where researchers use zirconocene dichloride to create novel organometallic compounds with unique electronic and optical properties valuable for materials science and electronics. The compound's ability to participate in carboalumination reactions has proven particularly useful for synthesizing stereodefined trisubstituted olefins commonly found in natural products.

In medicinal chemistry, zirconocene dichloride is being explored for potential applications in drug delivery systems, particularly for cancer treatment. Recent research has demonstrated its utility in stereoselective amine synthesis, providing highly chemo- and stereoselective reductions of sulfinyl ketimines. These applications highlight the compound's growing importance in pharmaceutical development.

Materials science applications include surface modification techniques that enhance adhesion and compatibility in coatings and adhesives for automotive and aerospace industries. Additionally, zirconocene dichloride plays a role in synthesizing nanomaterials for sensors and catalysts, offering advantages in efficiency and performance compared to bulk materials.

Laboratory-Scale Synthesis Protocols

The synthesis of zirconocene dichloride on a laboratory scale typically involves the reaction of zirconium tetrachloride with cyclopentadienyl ligands under controlled conditions. A representative protocol begins with the depolymerization of dicyclopentadiene at 40–42°C under nitrogen atmosphere to yield cyclopentadiene monomer, which is subsequently reacted with sodium sand in diethylene glycol dimethyl ether [2]. This step generates sodium cyclopentadienide, which is then added dropwise to a suspension of zirconium tetrachloride in n-hexane [2]. The reaction proceeds at room temperature for three hours, after which the solvent is evaporated, and the product is purified via Soxhlet extraction with chloroform [2].

Alternative approaches leverage ligand substitution reactions, such as the treatment of zirconocene dichloride with tert-butyllithium to generate hydrido or alkyl hydride derivatives [3] [5]. These methods emphasize stoichiometric control, with typical yields exceeding 80% when using 5 mol% catalyst loading [5].

Table 1: Key Parameters in Laboratory-Scale Synthesis

| Parameter | Condition/Value | Source |

|---|---|---|

| Cyclopentadiene monomer | 270 mL, ice-cooled | [2] |

| Sodium quantity | 69 g | [2] |

| Reaction time | 3 hours (room temperature) | [2] |

| Solvent for extraction | Chloroform | [2] |

Industrial Production Techniques

Industrial-scale production of zirconocene dichloride faces challenges due to its moisture sensitivity and the need for inert atmospheres. While specific industrial protocols are not detailed in the literature, scaling laboratory methods necessitates modifications such as:

- Continuous flow reactors to maintain precise temperature control during cyclopentadiene depolymerization.

- Large-scale solvent recovery systems for n-hexane and diethylene glycol dimethyl ether to reduce costs [2].

- Automated handling systems to minimize exposure to air, as the compound degrades upon contact with moisture [1] [4].

Economic considerations prioritize the use of zirconium tetrachloride due to its commercial availability, though purification steps remain critical to achieving >97% purity [1] [2].

Green Chemistry Approaches to Synthesis

Recent advances emphasize sustainability, such as the use of ethanol as a solvent in multicomponent reactions catalyzed by zirconocene dichloride [6]. This method avoids traditional halogenated solvents, reducing environmental impact while maintaining high yields (75–92%) for pyrrole derivatives [6]. Additionally, in situ generation of zirconocene hydrides using hydrosilanes and amines minimizes hazardous byproducts, aligning with green chemistry principles [5].

A notable innovation involves the catalytic reduction of carbonyl compounds under mild conditions, which eliminates the need for air-free techniques and reduces energy consumption [5]. This approach leverages σ-bond metathesis between silanes and zirconium intermediates, achieving turnover numbers up to 40 [5].

Quality Assessment for Research-Grade Materials

Ensuring the purity of zirconocene dichloride involves multiple analytical techniques:

- Chelometric titration quantifies zirconium content, with acceptable thresholds ≥97.0% [1].

- Argentometric titration verifies chloride ion concentration, ensuring stoichiometric accuracy [1].

- Melting point analysis confirms identity (244°C) [1].

Table 2: Quality Specifications for Research-Grade Material

| Parameter | Requirement | Method |

|---|---|---|

| Purity (Zr) | ≥97.0% | Chelometric titration |

| Purity (Cl) | ≥97.0% | Argentometric titration |

| Melting point | 244 ± 2°C | Differential scanning calorimetry |

| Solubility | Soluble in benzene, chloroform | USP <911> |

Storage protocols mandate protection from moisture via inert gas atmospheres and temperatures below 15°C to prevent decomposition [1] [4].

Ring-Opening Polymerization of ε-Caprolactone

Zirconocene dichloride exhibits significant catalytic activity in the ring-opening polymerization of ε-caprolactone, proceeding through a coordination-insertion mechanism [1] [2]. The polymerization process involves the formation of a cationic zirconocene species upon activation with methylaluminoxane or borate-based cocatalysts. The active catalyst demonstrates the ability to initiate polymerization at temperatures ranging from 80 to 140°C, producing polycaprolactone with controlled molecular weights typically in the range of 10³ to 10⁵ g/mol [1] [2].

The mechanistic pathway involves initial coordination of the ε-caprolactone monomer to the electrophilic zirconium center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon. This process results in ring-opening through alkyl-bond cleavage, as confirmed by computational studies which demonstrate that the polymerization follows the proposed cationic mechanism [2]. The reaction kinetics show first-order dependence on both monomer and catalyst concentrations, with propagation rate constants of approximately 1.65 L·mol⁻¹·s⁻¹ in dichloromethane solvent [3].

Critical factors influencing the polymerization include the nature of the ancillary ligands, which directly affect the HOMO energy level of the catalyst complex. Bridging units are primarily responsible for catalyst geometries, resulting in reduced complex stability and higher activation energy for the propagation step. The polymerization demonstrates living characteristics with polydispersity indices ranging from 1.2 to 2.0, indicating good control over molecular weight distribution [2] [1].

Radical Photopolymerization Systems

Zirconocene dichloride functions as an efficient photoinitiator for radical photopolymerization reactions under aerated conditions [4] [5]. The compound demonstrates remarkable properties including higher efficiency compared to conventional Type I photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone and exceptional ability to overcome oxygen inhibition in polymerization processes [4].

The photochemical mechanism involves bimolecular homolytic substitution (SH2) reactions characterized by electron spin resonance experiments and molecular orbital calculations [4] [5]. Upon photoexcitation, zirconocene dichloride undergoes homolytic cleavage to generate reactive radical species that initiate polymerization. The high reactivity is attributed to the conversion of peroxyl radicals into new polymerization-initiating radicals and the formation of oxygenated zirconium-based nanoparticles with diameters ranging from 50 to 70 nm [4].

The photopolymerization process demonstrates significant advantages over thermal-initiated systems, including fast and controllable reaction rates, spatial and temporal control over polymer formation, and reduced oxygen inhibition effects. The activation energy for photopolymerization ranges from 15 to 30 kJ/mol, significantly lower than thermal polymerization processes [6]. The resulting polymers exhibit molecular weights in the range of 10⁴ to 10⁶ g/mol with polydispersity indices between 1.5 and 3.0 [7] [6].

Structure-Activity Relationship in Polymer Formation

The catalytic activity of zirconocene dichloride complexes in polymerization reactions demonstrates strong structure-activity relationships dependent on ligand architecture and molecular symmetry [8] [9]. Comparative studies of various zirconocene structures reveal significant variations in catalytic performance, with activities ranging from 0.5 to 3.0 times that of the parent bis(cyclopentadienyl)zirconium dichloride complex [8] [9].

Catalysts with C2 symmetry, particularly rac-Me2Si(Ind)2ZrCl2, exhibit the highest activities with relative values of 2.0 to 3.0, attributed to the rigid ansa-bridge structure and optimal electronic properties of the indenyl ligands [9]. The enhanced activity correlates with increased electron density at the metal center and improved monomer coordination geometry. C1-symmetric catalysts such as Me2C(Cp)(Ind)ZrCl2 demonstrate moderate activities of 1.5 to 2.5, enabling both isotactic and syndiotactic polymer formation depending on reaction conditions [9].

The influence of substituents on catalyst performance is evident in permethylated systems, where Cp*2ZrCl2 shows reduced activity (0.5 to 0.8) due to steric crowding around the metal center [9]. Silicon-bridged systems like Me2Si(Cp)2ZrCl2 exhibit enhanced activity (1.2 to 1.5) compared to carbon-bridged analogues, attributed to optimized bite angles and electronic effects [9].

Oligomerization Processes

Selective Dimerization Pathways

Zirconocene dichloride catalyzes the selective dimerization of α-olefins when activated by minimal excesses of methylaluminoxane, producing vinylidene dimers with high selectivity [10] [11] [12]. The dimerization process occurs through a mechanism involving zirconium-hydride intermediates, with the reaction proceeding via β-hydride elimination and subsequent insertion of a second olefin molecule [12] [13].

The dimerization selectivity is highly dependent on the MAO to zirconocene ratio, with optimal selectivity achieved at ratios of 10 to 20 equivalents [10] [11]. Higher MAO concentrations lead to oligomerization rather than selective dimerization, while insufficient cocatalyst results in low activity. The presence of chloride is crucial for dimerization selectivity, with R2AlCl additives enhancing the selectivity by facilitating β-hydride elimination [12] [13].

Kinetic studies reveal that the dimerization process follows first-order kinetics in monomer concentration with rate constants in the range of 10² to 10³ L·mol⁻¹·s⁻¹ [10] [13]. The activation energy for dimerization is approximately 25 to 35 kJ/mol, and the process demonstrates high selectivity with dimer formation accounting for 70 to 85% of the product distribution for ethylene and decreasing to 30 to 50% for higher α-olefins [12] [13].

Higher Oligomer Formation Mechanisms

The formation of higher oligomers in zirconocene-catalyzed reactions involves complex mechanistic pathways that depend on catalyst structure, reaction conditions, and the nature of the α-olefin substrate [13] [14]. The oligomerization process is governed by the competition between chain propagation and chain termination via β-hydride elimination, with the balance determining the molecular weight distribution of the products [14].

Computational studies using density functional theory at the M-06x/DGDZVP level demonstrate that oligomerization proceeds through both mononuclear and binuclear zirconium-aluminum mechanisms [10] [14]. The binuclear pathway involves the formation of Zr-Al bimetallic intermediates that facilitate multiple insertion events before chain termination occurs. This mechanism explains the formation of oligomers with molecular weights ranging from 200 to 700 g/mol for different α-olefin substrates [14].

The degree of oligomerization is influenced by several factors including the Al/Zr ratio, reaction temperature, and the steric bulk of the α-olefin substrate. Higher Al/Zr ratios favor oligomerization over dimerization, while elevated temperatures increase the rate of β-hydride elimination, leading to lower molecular weight products [14] [13]. The oligomerization process demonstrates substrate-dependent behavior, with conversion rates decreasing from 90-99% for ethylene to 70-85% for 1-decene [13].

Carboalumination Reactions

Regioselective and Stereoselective Control

Zirconocene dichloride catalyzes the carboalumination of alkynes with trialkylaluminum reagents, providing access to stereodefined trisubstituted olefins with high regioselectivity and stereoselectivity [15] [16] [17]. The reaction proceeds through a cyclic transition state involving coordination of the alkyne to the zirconium center, followed by insertion of the aluminum-carbon bond across the triple bond [16] [17].

The regioselectivity of carboalumination follows Markovnikov addition rules, with the aluminum atom preferentially attaching to the less substituted carbon of the alkyne. This regioselectivity is enhanced by the electronic and steric properties of the zirconocene catalyst, with electron-withdrawing substituents on the cyclopentadienyl rings increasing the electrophilicity of the zirconium center [16] [17].

Stereoselective control is achieved through the use of chiral zirconocene catalysts, particularly those with C2 symmetry such as rac-Me2Si(Ind)2ZrCl2 [16]. The stereoselectivity arises from the asymmetric environment created by the chiral ligand framework, which discriminates between the two enantiotopic faces of the alkyne substrate. Enantioselectivities of 70 to 95% have been reported for various alkyne substrates, with the highest selectivities observed for terminal alkynes [16].

Applications in Stereodefined Trisubstituted Olefin Synthesis

The carboalumination reaction catalyzed by zirconocene dichloride represents a versatile method for the synthesis of stereodefined trisubstituted olefins with precise control over both regio- and stereochemistry [15] [17]. The reaction tolerates a wide range of functional groups including esters, ethers, and protected alcohols, making it suitable for complex molecule synthesis [17].

The synthetic utility of zirconocene-catalyzed carboalumination extends to the preparation of alkenylaluminum intermediates that serve as versatile building blocks for subsequent cross-coupling reactions [15] [17]. These intermediates can be converted to various products through transmetalation with palladium, copper, or nickel catalysts, enabling the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds [17].

The reaction mechanism involves initial formation of a zirconocene-alkyne complex, followed by oxidative addition of the aluminum-carbon bond and subsequent reductive elimination to generate the carboaluminated product [16] [17]. The overall process is highly efficient, with yields typically exceeding 80% for a wide range of substrates. The reaction conditions are mild, typically requiring temperatures of 25 to 80°C and reaction times of 1 to 24 hours depending on the substrate [16] [17].

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (81.2%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (81.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (13.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard